molecular formula C13H15NO2 B8311438 6-(Diethylamino)benzofuran-2-carbaldehyde CAS No. 126174-13-8

6-(Diethylamino)benzofuran-2-carbaldehyde

Cat. No. B8311438
M. Wt: 217.26 g/mol
InChI Key: SAGKXCUOXIGTNT-UHFFFAOYSA-N
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Patent
US04973694

Procedure details

The new dyes of this invention are prepared by condensation of the new intermediates of Examples 1 and 2 in pyridine with an active methylene compound such as 3-cyano-4-phenyl-2-furanone, cyclopentanone, 4-dicyanomethylene-2,6-dimethyl-4H-pyran, 3-acetyl 7-(N,N-dialkylamino)coumarins and the like.
[Compound]
Name
intermediates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-cyano-4-phenyl-2-furanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-acetyl 7-(N,N-dialkylamino)coumarins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([CH:3]1[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=CO[C:4]1=[O:14])#N.C1(=[O:20])CCCC1.C(C(C#N)=C1C=C(C)OC(C)=C1)#N.[N:34]1[CH:39]=[CH:38]C=[CH:36][CH:35]=1>>[CH2:35]([N:34]([C:11]1[CH:12]=[CH:13][C:8]2[CH:7]=[C:3]([CH:4]=[O:14])[O:20][C:9]=2[CH:10]=1)[CH2:39][CH3:38])[CH3:36]

Inputs

Step One
Name
intermediates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
3-cyano-4-phenyl-2-furanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1C(OC=C1C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(=C1C=C(OC(=C1)C)C)C#N
Name
3-acetyl 7-(N,N-dialkylamino)coumarins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)N(CC)C=1C=CC2=C(OC(=C2)C=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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